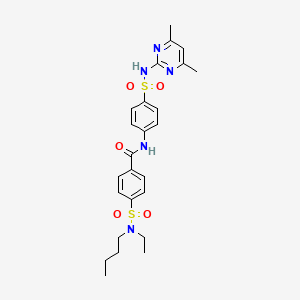

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

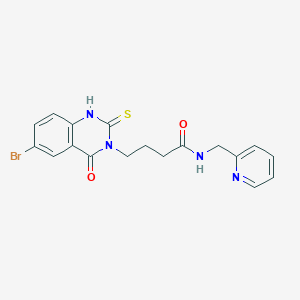

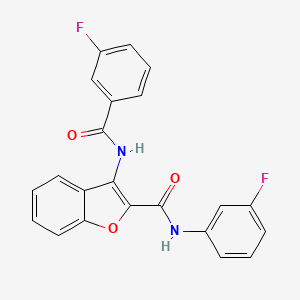

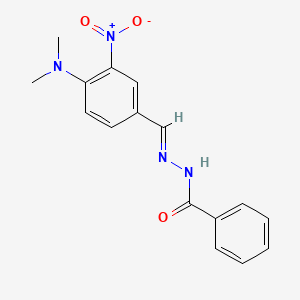

The synthesis of sulfonamide derivatives has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with compounds showing significant potency in in vitro assays, suggesting that the imidazolyl group can be a viable substitute for producing class III electrophysiological activity in benzamide series . Another study reported the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide through the condensation of 4-bromobenzaldehyde and sulfadiazine, with characterization performed using FTIR and UV-Vis spectra . Additionally, sulfonamide-derived ligands and their transition metal complexes have been synthesized, with the structure of the ligands confirmed by X-ray diffraction, suggesting an octahedral geometry for the complexes .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been analyzed using various spectroscopic techniques. In the case of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide, computational methods such as DFT and TD-DFT were employed to understand the molecular structure, with the IR spectrum designed using B3LYP/6311++G(d,p) basic set . The structure of sulfonamide-derived ligands was determined by X-ray diffraction, providing insights into the bonding and geometry of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from molecular docking studies and computational analyses. The study involving (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide utilized molecular docking to predict interactions with biological targets, which is indicative of the compound's potential reactivity in biological systems . The synthesis of various sulfonamide derivatives also implies the potential for diverse chemical reactions, particularly in the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives have been characterized through spectral data and computational studies. For example, the electronic and mass spectrometry data provided insights into the physical properties of sulfonamide-derived metal complexes . The ADME properties of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide were considered using online tools, which are crucial for understanding the pharmacokinetic behavior of the compound .

Biological Activity

The biological activity of sulfonamide derivatives has been evaluated in various studies. The N-substituted imidazolylbenzamides and benzene-sulfonamides exhibited promising electrophysiological activity, indicating potential therapeutic applications . The ligands and their metal complexes were screened for antibacterial, antifungal, and cytotoxic activity, showing moderate to significant activity against bacterial strains and good antifungal activity . These findings highlight the potential of sulfonamide derivatives in medicinal chemistry.

Applications De Recherche Scientifique

Enzyme Inhibition

Aromatic sulfonamide inhibitors, including structures similar to the specified compound, have been shown to exhibit significant inhibitory activity against carbonic anhydrase isoenzymes (hCA I, hCA II, hCA IV, and hCA XII). These enzymes are crucial for various physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Fluorescence Binding Studies

Compounds with structural similarities have been investigated for their interactions with bovine serum albumin (BSA) using fluorescence and UV-vis spectral studies. These studies are essential for understanding drug-protein interactions, which can influence the pharmacokinetics and pharmacodynamics of therapeutic agents (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Antimicrobial Activity

Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share functional groups with the queried compound, has shown promising antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Synthesis of Novel Compounds

The compound’s structural elements are conducive to the synthesis of novel derivatives with potential anti-tubercular, anti-cancer, and other therapeutic activities. For instance, derivatives synthesized using ultrasound-assisted methods have shown promising anti-tubercular activity, highlighting the utility of such compounds in drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Propriétés

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O5S2/c1-5-7-16-30(6-2)37(34,35)23-12-8-20(9-13-23)24(31)28-21-10-14-22(15-11-21)36(32,33)29-25-26-18(3)17-19(4)27-25/h8-15,17H,5-7,16H2,1-4H3,(H,28,31)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPGETYPIIFRLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)